

IUPAC name and synonyms for Silane, (4-bromophenoxy)trimethyl-

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Compound of Interest

Compound Name: Silane, (4-bromophenoxy)trimethyl-

Cat. No.: B098839

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A Technical Guide to Silane, (4-bromophenoxy)trimethyl-

This document provides a comprehensive technical overview of **Silane, (4-bromophenoxy)trimethyl-**, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identification

The unambiguous identification of a chemical compound is critical for research and development. The IUPAC name, along with common synonyms and key registry numbers, are provided below.

- IUPAC Name: (4-bromophenoxy)(trimethyl)silane

Identifier	Value	Reference
Synonyms	4-(TRIMETHYLSILOXY)BROMOBENZENE; 4-BROMOTRIMETHYLSILOXYBENZENE; p-Bromophenoxytrimethylsilane; Trimethyl(p-bromophenoxy)silane	[1][2]
CAS Number	17878-44-3	
Molecular Formula	C ₉ H ₁₃ BrOSi	[1]
Molecular Weight	245.19 g/mol	
InChI Key	HWKPTBHJWBSOOP-UHFFFAOYSA-N	

Physicochemical Properties

A summary of the key physical and chemical properties of (4-bromophenoxy)trimethylsilane is presented in the table below. This data is essential for handling, storage, and application in experimental settings.

Property	Value	Reference
Physical Form	Liquid	[2]
Color	Colorless	[2]
Boiling Point	106 °C	[2]
Density	1.268 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.515	[2]
Purity	≥98%	
Flash Point	207 °F	[2]
Storage Temperature	2-8°C, under inert atmosphere	[2]
Sensitivity	Moisture Sensitive	[2]

Spectroscopic Data

While detailed spectra are typically provided by the supplier, the expected spectroscopic signatures for (4-bromophenoxy)trimethylsilane are outlined below based on its molecular structure. These characteristics are fundamental for quality control and reaction monitoring.

Spectroscopy	Expected Characteristics
^1H NMR	A sharp singlet at ~ 0.3 ppm corresponding to the nine equivalent protons of the trimethylsilyl ($-\text{Si}(\text{CH}_3)_3$) group. Two sets of doublets in the aromatic region (typically 6.8-7.5 ppm) for the AA'BB' system of the para-substituted benzene ring.
^{13}C NMR	A signal for the trimethylsilyl carbons near 0 ppm. Four distinct signals in the aromatic region due to the para-substitution pattern and the carbon attached to the bromine.
IR Spectroscopy	Characteristic peaks for Si-CH ₃ bonds, C-O-Si stretching, aromatic C-H stretching, and aromatic C=C bending vibrations.
Mass Spectrometry	A molecular ion peak (M^+) and a prominent $M+2$ peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of (4-bromophenoxy)trimethylsilane.

Protocol: Synthesis by Silylation of 4-Bromophenol

This protocol describes the formation of a silyl ether from a phenol using a silylating agent and a base.

Materials:

- 4-Bromophenol
- Trimethylsilyl chloride (TMSCl)

- Triethylamine (NEt_3) or Pyridine
- Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Stir bar, round-bottom flask, dropping funnel, and standard glassware for inert atmosphere techniques.

Methodology:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 4-bromophenol (1 equivalent) in anhydrous DCM.
- Cool the stirred solution to 0 °C using an ice bath.
- Add triethylamine (1.1 equivalents) to the solution.
- Add trimethylsilyl chloride (1.1 equivalents) dropwise to the reaction mixture via a dropping funnel over 15 minutes. A white precipitate (triethylammonium chloride) will form.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
- Extract the aqueous layer with DCM (3x). Combine the organic layers.
- Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation under reduced pressure to yield pure (4-bromophenoxy)trimethylsilane.

Applications in Organic Synthesis

(4-bromophenoxy)trimethylsilane serves two primary roles in modern organic synthesis:

- **Phenolic Protecting Group:** The trimethylsilyl (TMS) group acts as an effective protecting group for the hydroxyl functionality of 4-bromophenol. This masking is crucial in multi-step syntheses where the acidic phenolic proton or the nucleophilic oxygen could interfere with subsequent reactions. The TMS group is readily cleaved under mild acidic or fluoride-ion conditions.
- **Substrate for Cross-Coupling Reactions:** The aryl bromide moiety of the molecule is a versatile handle for carbon-carbon and carbon-heteroatom bond formation. It is an excellent substrate for various palladium-catalyzed cross-coupling reactions, including:
 - Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
 - Heck Coupling: Reaction with alkenes.
 - Sonogashira Coupling: Reaction with terminal alkynes.
 - Buchwald-Hartwig Amination: Reaction with amines to form arylamines.

The stability and solubility conferred by the trimethylsilyl group make this compound an easily handled precursor for the synthesis of complex molecular architectures in pharmaceutical and material science research.^{[3][4]}

Visualizations

The following diagrams, generated using DOT language, illustrate key workflows involving (4-bromophenoxy)trimethylsilane.

Figure 1: General workflow for the synthesis of (4-bromophenoxy)trimethylsilane.

Figure 2: A representative workflow for a Suzuki cross-coupling application.

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